N-((Benzyloxy)carbonyl)-N-methyl-L-serine
Description
N-((Benzyloxy)carbonyl)-N-methyl-L-serine (C₁₃H₁₅NO₅, approximate MW: 265.26) is a serine derivative modified with two protective groups: a benzyloxycarbonyl (Cbz) group on the α-amino group and a methyl group on the nitrogen. The Cbz group is widely used in peptide synthesis to protect amines during coupling reactions, while N-methylation enhances metabolic stability and alters conformational flexibility in peptides . This compound is structurally characterized by:
- L-Serine backbone (–CH₂OH side chain).
- N-Methylation (–N–CH₃), reducing hydrogen-bonding capacity.
- Cbz group (–O–CO–O–Benzyl), providing base-labile protection.
It serves as an intermediate in the synthesis of modified peptides, particularly where N-methylation is required to improve bioavailability or protease resistance .
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-13(10(7-14)11(15)16)12(17)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
ZGXRJPNWRCOFEG-JTQLQIEISA-N |
Isomeric SMILES |
CN([C@@H](CO)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(C(CO)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-serine typically involves the reaction of L-serine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of these systems allows for better control of reaction conditions, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-((Benzyloxy)carbonyl)-N-methyl-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium-catalyzed hydrogenation is often used to remove the benzyloxycarbonyl group.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include free amines, oxo derivatives, and substituted amino acid derivatives .
Scientific Research Applications
N-((Benzyloxy)carbonyl)-N-methyl-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((Benzyloxy)carbonyl)-N-methyl-L-serine involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine. This property makes it a valuable tool in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional features:
Key Observations:
N-Methylation: Unique to this compound and N-Cbz-N-methyl-L-alanine, this modification reduces polarity and enhances lipophilicity (logP ≈ 2.5–3.0) compared to non-methylated analogs .
Side Chain Variations :
- Serine (–CH₂OH) vs. Alanine (–CH₃) vs. Threonine (–CH(OH)CH₃) determines hydrogen-bonding capacity and solubility.
- O-Benzyl protection in O-Benzyl-N-Cbz-L-serine adds steric bulk, altering reactivity in peptide coupling .
This compound:
- Step 1 : Methylation of L-serine using methyl iodide or reductive amination.
- Step 2 : Cbz protection via reaction with benzyl chloroformate in basic conditions (e.g., NaHCO₃) .
- Challenges : N-Methylation requires careful control to avoid over-alkylation.
Comparison with Other Compounds:
- N-Cbz-L-threonine : Synthesized similarly but starts from L-threonine. The hydroxyl group in threonine necessitates orthogonal protection strategies .
- O-Benzyl-N-Cbz-L-serine : Requires selective O-benzylation using benzyl bromide in liquid ammonia, followed by Cbz protection .
- N-Cbz-N-methyl-L-alanine : Methylation precedes Cbz protection, similar to the target compound but with a simpler side chain .
Physicochemical Properties
Notes:
Biological Activity
N-((Benzyloxy)carbonyl)-N-methyl-L-serine (often abbreviated as Cbz-N-Me-L-Ser) is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological applications. This compound is recognized for its role in modulating serine racemase activity, which is crucial for the synthesis and degradation of D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
- Chemical Formula : C₁₈H₁₉N₁O₅
- Molecular Weight : 341.35 g/mol
- Structure : The compound features a benzyloxycarbonyl (Cbz) protecting group and a methyl group at the nitrogen atom, which influences its reactivity and biological interactions.
This compound acts primarily through the modulation of serine racemase (SR), an enzyme that converts L-serine to D-serine. D-serine is vital for NMDA receptor function, which is implicated in various central nervous system (CNS) disorders. The regulation of SR can have significant implications for conditions characterized by NMDA receptor dysfunction, such as schizophrenia and Alzheimer's disease.
Key Findings on Mechanism
- Racemization Activity : Cbz-N-Me-L-Ser enhances the racemization activity of human serine racemase, leading to increased levels of D-serine in the CNS. This was demonstrated in studies where administration of the compound resulted in elevated D-serine levels in animal models .
- Dual Mechanism : The compound exhibits a dual mechanism by not only promoting D-serine production but also potentially inhibiting its degradation, thus maintaining higher levels of this neurotransmitter .
Biological Activity and Therapeutic Potential
The biological activities of this compound have been evaluated through various studies, highlighting its potential as a therapeutic agent:
Neuroprotective Effects
Research indicates that Cbz-N-Me-L-Ser may exert neuroprotective effects by modulating inflammatory pathways and enhancing cognitive functions. In animal models, it has shown promise in improving behaviors associated with cognitive impairment and hyperactivity, suggesting its potential utility in treating neurodegenerative diseases .
Case Studies and Experimental Evidence
Several case studies have explored the efficacy of this compound:
- Study on NMDA Dysfunction : In a study involving C57BL/6J mice, administration of Cbz-N-Me-L-Ser led to a marked increase in D-serine levels, correlating with improved cognitive performance in tasks designed to assess memory and learning .
- Behavioral Assessments : Behavioral tests indicated that treatment with the compound significantly reduced hyperactivity and improved prepulse inhibition deficits in rodent models, which are often used to study the effects of potential antipsychotic drugs .
Data Summary Table
| Parameter | Value/Description |
|---|---|
| Chemical Structure | C₁₈H₁₉N₁O₅ |
| Molecular Weight | 341.35 g/mol |
| Mechanism of Action | Enhances D-serine production via SR |
| Neuroprotective Effects | Improves cognitive function; reduces hyperactivity |
| Potential Applications | Treatment for CNS disorders (e.g., schizophrenia) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
